molecular formula C13H20N2O2 B1397239 Ethyl 3-amino-4-(sec-butylamino)benzoate CAS No. 1220018-93-8

Ethyl 3-amino-4-(sec-butylamino)benzoate

Cat. No. B1397239
CAS RN: 1220018-93-8
M. Wt: 236.31 g/mol
InChI Key: XHOJTCQZBRUQRO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(sec-butylamino)benzoate is a chemical compound with diverse applications in scientific research. It is used in the field of organic chemistry as a building block . The compound has a molecular formula of C13H20N2O2 and a molecular weight of 236.31 .


Synthesis Analysis

A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction . The synthesis process involves three steps: alkylation, esterification, and alkylation . The synthesis route is characterized by high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-(sec-butylamino)benzoate is complex. It includes a benzoate group, an ethyl group, and a sec-butylamino group . The exact structure is not available in the search results.


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-(sec-butylamino)benzoate is a white or off-white crystalline powder . It is sealed in dry conditions and stored at 2-8°C . The boiling point is not specified in the search results .

Scientific Research Applications

Synthesis of Peptidyl Compounds

  • Ethyl 3-amino-4-(sec-butylamino)benzoate has been used in the synthesis of peptidyl compounds. Angelastro et al. (1992) utilized a similar compound, ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, in the creation of potential proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).

Antiproliferative Activity in Cancer Research

  • Rahim et al. (2013) synthesized N-sec/tert-butyl 2-arylbenzimidazole derivatives, which included condensing ethyl 3-amino-4-butylamino benzoate, and found several compounds with selective inhibitions of breast cancer cells, particularly MDA-MB-231 (Rahim et al., 2013).

Synthesis of Orthogonally Protected Amino Acids

  • The compound has been used in the synthesis of orthogonally protected amino acids. Czajgucki, Sowiński, and Andruszkiewicz (2003) synthesized ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, useful in synthesizing edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Involvement in Supramolecular Structures

  • A study by Portilla et al. (2007) on substituted 4-pyrazolylbenzoates, involving molecules like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, highlighted their role in forming hydrogen-bonded supramolecular structures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Novel Synthesis Processes

  • Liu Ai-ju (2015) conducted research on a novel process for synthesis involving methyl 2-chloro-5-(ethoxycarbonylamino) benzoate and related compounds (Liu Ai-ju, 2015).

Antibacterial and Antimicrobial Agents

  • Desai, Shihora, and Moradia (2007) synthesized and characterized new quinazolines, including derivatives involving ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, for their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Safety and Hazards

Ethyl 3-amino-4-(sec-butylamino)benzoate should be handled with care. It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces. It should not be inhaled or come into contact with the skin or eyes. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Ethyl 3-amino-4-(sec-butylamino)benzoate showcases promising potential in drug synthesis, catalysis, and medicinal chemistry studies. It is currently available for research purposes .

Mechanism of Action

Mode of Action

The mode of action of Ethyl 3-amino-4-(sec-butylamino)benzoate involves its interaction with its targets, leading to various biochemical changes. The compound may undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

properties

IUPAC Name

ethyl 3-amino-4-(butan-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-9(3)15-12-7-6-10(8-11(12)14)13(16)17-5-2/h6-9,15H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOJTCQZBRUQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=C(C=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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